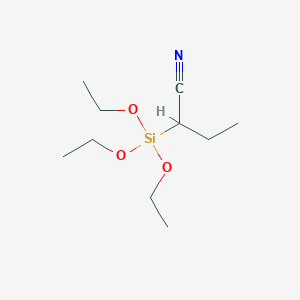![molecular formula C21H33O7P B162495 [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 682329-63-1](/img/structure/B162495.png)
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Overview
Description
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural compound known for its potent inhibitory effects on protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes. It was first isolated from the culture broth of the microorganism Kitasatospora sp. This compound has garnered significant attention due to its potential anticancer properties and its ability to inhibit cell adhesion to the extracellular matrix, making it a promising candidate for anti-metastatic therapies .
Mechanism of Action
Target of Action
Cytostatin, also known as (5S,6S)-5,6-dihydro-6-[(1S,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1,5-dimethyl-4-(phosphonooxy)-7,9,11-tridecatrien-1-yl]-5-methyl-2H-pyran-2-one, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .
Mode of Action
Cytostatin acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction inhibits the function of PP2A, leading to changes in the cell’s biochemical pathways .
Biochemical Pathways
The inhibition of PP2A by Cytostatin affects a variety of signaling pathways in eukaryotic cells . PP2A has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes . In particular, inhibitors of PP2A have shown potential anticancer activity .
Pharmacokinetics
It is known that cytostatin is a natural product isolated from the culture broth of the producing strain kitasatospora sp . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cytostatin and their impact on its bioavailability.
Result of Action
Cytostatin mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . It has been demonstrated that specific PP2A inhibitors, like Cytostatin, can augment the tumor-killing activity of NK cells and suppress tumor metastasis in animal models .
Biochemical Analysis
Biochemical Properties
Cytostatin is known to be a potent inhibitor of the enzyme serine/threonine phosphatase 2A . This interaction is crucial in regulating a variety of cellular processes, including cell growth and division .
Cellular Effects
Cytostatin has been shown to have profound effects on cellular processes. It influences cell function by inhibiting the activity of phosphatase 2A, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cytostatin exerts its effects through binding interactions with the enzyme phosphatase 2A, leading to its inhibition . This inhibition can result in changes in gene expression and cellular function .
Metabolic Pathways
Cytostatin is involved in several metabolic pathways due to its interaction with phosphatase 2A . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that need further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cytostatin involves a convergent approach that relies on a key epoxide-opening reaction to join two stereotriad units. A single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition is crucial in this process. The synthetic route provides rapid access to the C4-C6 stereoisomers of the cytostatin lactone .
Industrial Production Methods
While specific industrial production methods for cytostatin are not extensively documented, the synthesis typically involves microbial fermentation using Kitasatospora sp. strains. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is essential to maximize the yield of cytostatin .
Chemical Reactions Analysis
Types of Reactions
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in cytostatin.
Substitution: Substitution reactions can introduce new functional groups into the cytostatin molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cytostatin include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various cytostatin analogues with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein phosphatases and to develop new synthetic methodologies.
Biology: Investigated for its role in cell adhesion, signal transduction, and cellular metabolism.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting metastasis and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is structurally related to other natural inhibitors of serine/threonine phosphatases, such as fostriecin and okadaic acid. These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological activities. For example:
Fostriecin: Another potent PP2A inhibitor with promising anticancer activity. It has a similar lactone structure but differs in its side chains and functional groups.
Okadaic acid: A marine toxin that inhibits both PP1 and PP2A. .
This compound’s unique structural features, such as its specific lactone moiety and side chains, contribute to its selectivity and potency as a PP2A inhibitor, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-PZIWEVEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate](/img/structure/B162412.png)
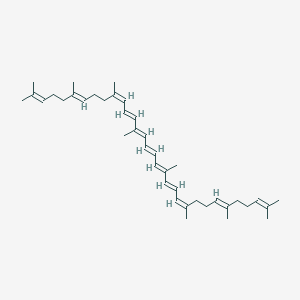
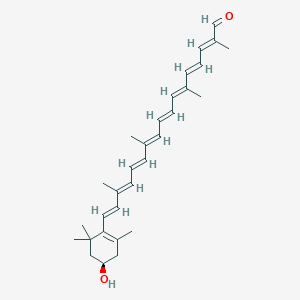

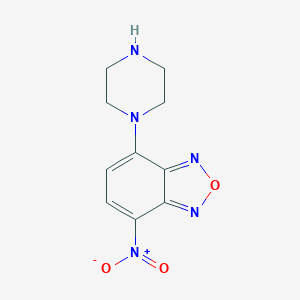
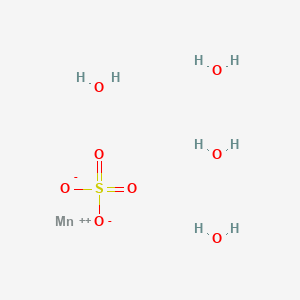
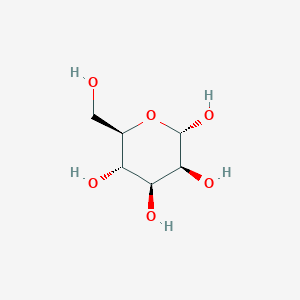
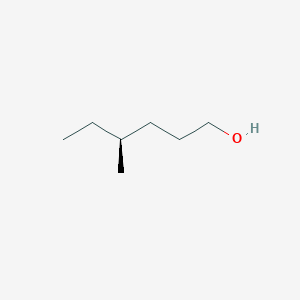
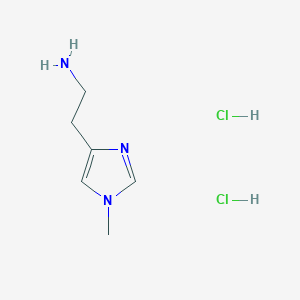
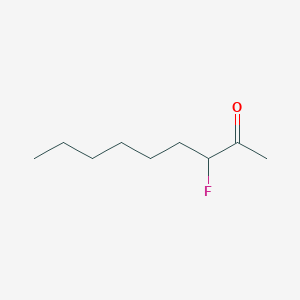
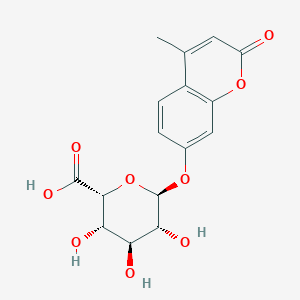
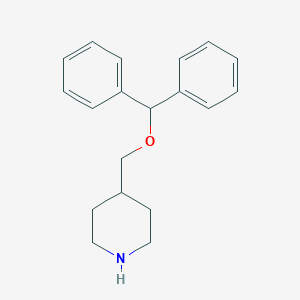
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
